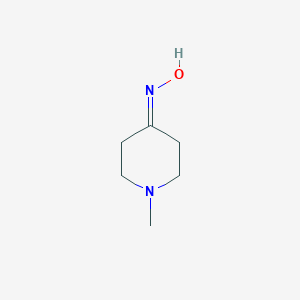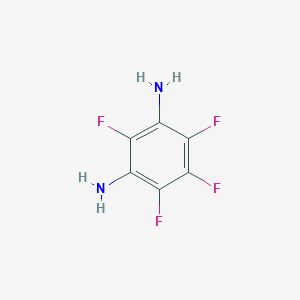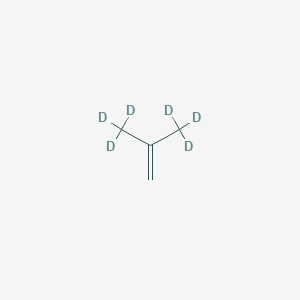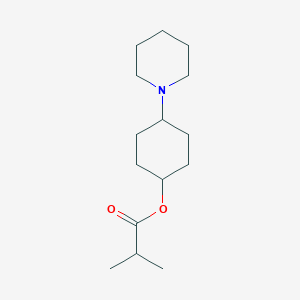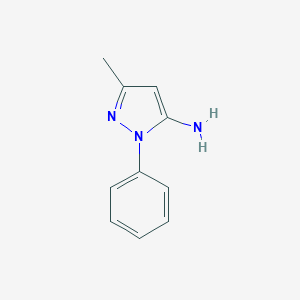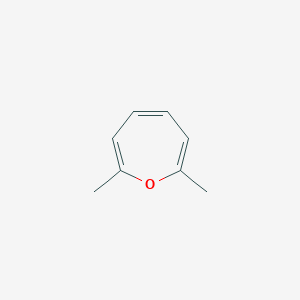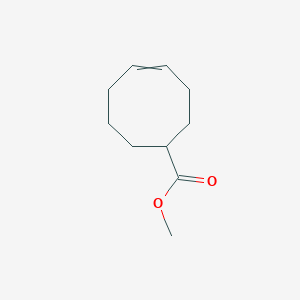
Methyl cyclooct-4-ene-1-carboxylate
Übersicht
Beschreibung
Methyl cyclooct-4-ene-1-carboxylate is a chemical compound that belongs to the class of cycloalkenes. It is a colorless liquid that has a fruity odor. Methyl cyclooct-4-ene-1-carboxylate is widely used in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Methyl cyclooct-4-ene-1-carboxylate is not well understood. It is believed to act as a dienophile in the Diels-Alder reaction, which is a cycloaddition reaction that involves the reaction of a diene and a dienophile to form a cyclohexene ring.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Methyl cyclooct-4-ene-1-carboxylate. However, it is not known to have any significant toxicological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl cyclooct-4-ene-1-carboxylate is a useful building block in organic synthesis due to its high reactivity and versatility. It can be used in a wide range of reactions, including Diels-Alder reactions, cycloadditions, and ring-opening reactions. However, it is important to handle Methyl cyclooct-4-ene-1-carboxylate with care, as it is flammable and can be hazardous if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for the use of Methyl cyclooct-4-ene-1-carboxylate in scientific research. One potential area of interest is the development of new materials, such as polymers and liquid crystals, using Methyl cyclooct-4-ene-1-carboxylate as a building block. Another potential area of interest is the synthesis of natural products and pharmaceuticals using Methyl cyclooct-4-ene-1-carboxylate as a starting material. Additionally, the use of Methyl cyclooct-4-ene-1-carboxylate in the development of new catalysts and reagents for organic synthesis is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
Methyl cyclooct-4-ene-1-carboxylate is widely used in the field of organic chemistry, particularly in the synthesis of complex organic molecules. It is used as a building block in the synthesis of natural products, pharmaceuticals, and agrochemicals. Methyl cyclooct-4-ene-1-carboxylate is also used in the development of new materials, such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
1129-33-5 |
|---|---|
Produktname |
Methyl cyclooct-4-ene-1-carboxylate |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
methyl cyclooct-4-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3 |
InChI-Schlüssel |
NVLYMDYWKGWODU-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)C1CCC/C=C\CC1 |
SMILES |
COC(=O)C1CCCC=CCC1 |
Kanonische SMILES |
COC(=O)C1CCCC=CCC1 |
Synonyme |
4-Cyclooctene-1-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

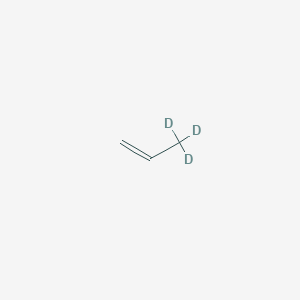
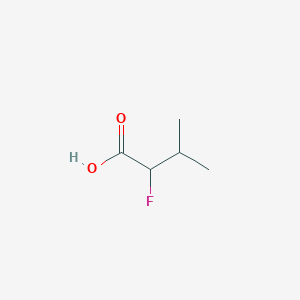
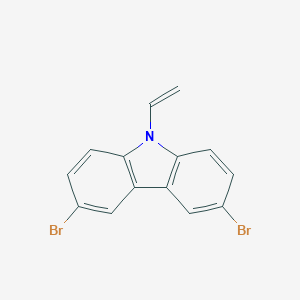
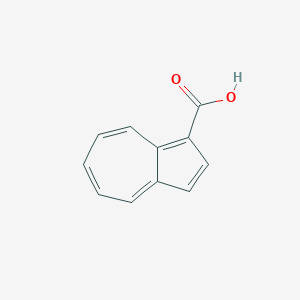
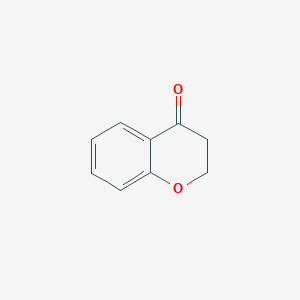
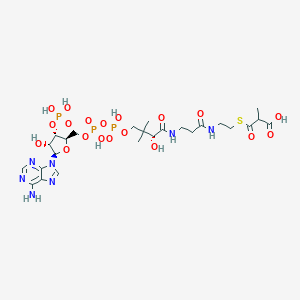
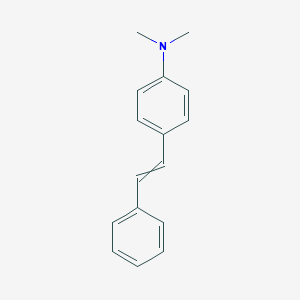
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)
